2-(4-Chlorophenyl)-4(3H)-pyrimidinone
Overview
Description
2-(4-Chlorophenyl)-4(3H)-pyrimidinone is a chemical compound that is part of the pyrimidinone family, characterized by a pyrimidine ring fused to a ketone group. This compound has drawn interest in various fields of research due to its structural similarity to several biologically active compounds.
Synthesis Analysis
The synthesis of 2-(4-Chlorophenyl)-4(3H)-pyrimidinone derivatives often involves microwave-assisted reactions, demonstrating the efficiency of this method in the preparation of pyrimidine derivatives. For example, microwave irradiation facilitated the synthesis of 2-aminothiophene-3-carboxylic acid derivatives, which were efficiently transformed into thieno[2,3-d]pyrimidin-4-one and the corresponding 4-chloro derivative under similar conditions (Hesse, Perspicace, & Kirsch, 2007).
Molecular Structure Analysis
The molecular structure of similar compounds, such as 3-(4-chlorophenyl)-8-cyano-2-(di-isopropylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one, has been determined by X-ray diffraction, revealing almost coplanar ring atoms in the pyrimidinone moiety and intramolecular hydrogen bonds that contribute to its stability (Ren et al., 2011).
Chemical Reactions and Properties
The chemical reactions involving 2-(4-Chlorophenyl)-4(3H)-pyrimidinone are diverse, reflecting its reactivity and potential for various transformations. For instance, its interaction with chloroformyl isocyanate has been explored, leading to the identification of different products through X-ray crystal structure analyses and NMR characterization, which underscores the compound's versatility in chemical reactions (Sawada et al., 1988).
Physical Properties Analysis
The crystalline structure and physical properties of 2-(4-Chlorophenyl)-4(3H)-pyrimidinone derivatives provide insight into their stability and potential applications. The crystal structure of related compounds has been characterized, revealing details about molecular conformation and intermolecular interactions that influence their physical properties (Guo & Shun, 2004).
Chemical Properties Analysis
The chemical properties of 2-(4-Chlorophenyl)-4(3H)-pyrimidinone can be inferred from studies on its derivatives, which highlight its reactivity and potential for forming various chemical bonds and structures. For instance, the synthesis and spectral analysis of a novel compound within this family emphasized its interesting quantum chemical and thermodynamic properties, indicating potential areas of interest for future NLO materials (Parveen et al., 2019).
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)10-12-6-5-9(14)13-10/h1-6H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRSIMLDRAXXQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=O)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338659 | |
Record name | 2-(4-Chlorophenyl)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4(3H)-pyrimidinone | |
CAS RN |
106690-55-5 | |
Record name | 2-(4-Chlorophenyl)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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